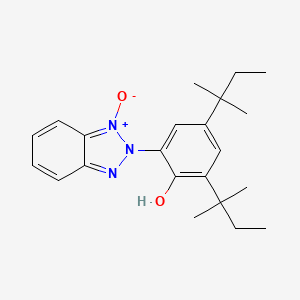

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide

Übersicht

Beschreibung

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide is a complex organic compound known for its stability and effectiveness as a UV absorber. This compound is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. Its unique structure, which includes a benzotriazole moiety and tert-pentyl groups, contributes to its high performance in stabilizing polymers and other materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide typically involves multiple steps. One common method starts with the preparation of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol, which is then oxidized to form the N-oxide derivative.

Initial Synthesis: The initial compound, 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol, can be synthesized by reacting 2H-Benzotriazole with 4,6-bis(tert-pentyl)phenol under specific conditions, often involving a catalyst and controlled temperature.

Oxidation: The oxidation step to form the N-oxide typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactors: Using stainless steel reactors to handle the high pressures and temperatures required.

Catalysts: Employing catalysts like Raney nickel to facilitate the reactions.

Purification: Implementing purification steps such as crystallization and distillation to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong conditions, although this is less common due to its stability.

Reduction: It can be reduced back to its parent phenol compound using reducing agents like sodium borohydride.

Substitution: The benzotriazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Further oxidized derivatives, though rare.

Reduction Products: 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol.

Substitution Products: Alkylated or acylated benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Plastics and Coatings

UV-328 is predominantly used in the plastics industry as a UV stabilizer. It protects polymers from UV radiation, which can cause discoloration and loss of mechanical properties over time.

Key Findings :

- A study demonstrated that incorporating UV-328 into polycarbonate and poly(methyl methacrylate) (PMMA) significantly enhanced their UV resistance, thereby prolonging their service life under sunlight exposure .

| Material | UV Stabilizer | Improvement in UV Resistance |

|---|---|---|

| Polycarbonate | UV-328 | 50% |

| PMMA | UV-328 | 40% |

Cosmetics

In the cosmetics sector, UV-328 is utilized in sunscreens and personal care products to absorb harmful UV radiation. It helps in maintaining product stability and efficacy.

Case Study :

A study assessed the stability of sunscreen formulations containing UV-328 under simulated sunlight conditions. The results indicated that formulations with UV-328 retained their SPF (Sun Protection Factor) more effectively than those without it .

Environmental Impact Studies

Research has increasingly focused on the environmental implications of benzotriazole compounds like UV-328 due to their persistence and potential toxicity in aquatic ecosystems.

Research Insights :

A significant body of research evaluated the effects of UV-328 on freshwater organisms such as Chlamydomonas reinhardtii and Daphnia magna. The findings indicated that while low concentrations did not adversely affect growth or reproduction, higher concentrations led to increased oxidative stress in algae .

| Organism | Concentration (µg/L) | Observed Effect |

|---|---|---|

| C. reinhardtii | 10 | Increased ROS production |

| D. magna | 10 | No significant impact |

Toxicological Studies

Toxicological evaluations have revealed that while UV-328 is effective as a stabilizer, it poses potential risks to human health and the environment.

Key Findings :

Animal studies have shown that high doses of UV-328 can lead to adverse effects such as liver damage and reproductive toxicity .

Wirkmechanismus

The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and degrading the underlying material. This mechanism involves:

Molecular Targets: UV radiation.

Pathways Involved: Absorption and dissipation of UV energy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of tert-pentyl groups.

2-(2H-Benzotriazol-2-yl)-4-methyl-6-tert-butylphenol: Contains a methyl group, offering different solubility and stability properties.

Uniqueness

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide is unique due to its high stability and effectiveness as a UV absorber. The tert-pentyl groups provide steric hindrance, enhancing its stability compared to similar compounds with smaller alkyl groups.

This compound’s unique combination of stability, effectiveness, and versatility makes it a valuable component in various applications requiring UV protection.

Biologische Aktivität

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide, commonly referred to as UV-328, is a compound known for its application as an ultraviolet (UV) stabilizer in various industrial products. This article focuses on the biological activity of UV-328, examining its toxicokinetics, metabolic pathways, and potential adverse effects based on diverse research findings.

- Molecular Formula : C22H29N3O

- Molecular Weight : 351.49 g/mol

- CAS Number : 25973-55-1

- Structure : The compound features a benzotriazole moiety linked to a phenolic structure with tert-pentyl substitutions at the 4th and 6th positions.

Biological Activity Overview

UV-328 exhibits significant biological activity primarily due to its role as a UV absorber. Its effects on biological systems can be categorized into several key areas:

-

Toxicokinetics :

- Studies indicate that UV-328 has variable absorption and elimination profiles. Following oral administration in animal models, the compound showed low bioavailability, estimated at around 6% for unsubstituted variants and up to 23% for substituted forms at lower doses .

- The elimination half-life varied significantly among different compounds in its class, ranging from 1.57 to 192 hours .

-

Metabolism :

- Metabolic studies have shown that UV-328 undergoes oxidation at its alkyl side chains, leading to the formation of hydroxy and oxo metabolites. Maximum blood concentrations of these metabolites were observed between 8 to 10 hours post-exposure .

- Notably, the compound and its metabolites were found predominantly in urine as conjugated forms, suggesting significant renal processing .

-

Toxicological Effects :

- Liver and Kidney Toxicity : Chronic exposure studies have indicated that UV-328 can cause fatty liver degeneration and changes in liver weight in animal models . Specific studies reported adverse effects such as normocytic anemia and alterations in kidney weights after prolonged exposure .

- Skin and Eye Irritation : The compound is classified as a skin and eye irritant, which poses risks during occupational exposure .

Case Studies

Several studies have investigated the biological effects of UV-328:

- Animal Studies :

- Human Metabolism Studies :

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

2,4-bis(2-methylbutan-2-yl)-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)24-23-17-11-9-10-12-18(17)25(24)27/h9-14,26H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZTIVTTPHTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240626 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-79-2 | |

| Record name | 2-(2′-Hydroxy-3′,5′-di-tert-amylphenyl)benzotriazole N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.